2-Aminothiophene-3-carbonitrile

Descripción general

Descripción

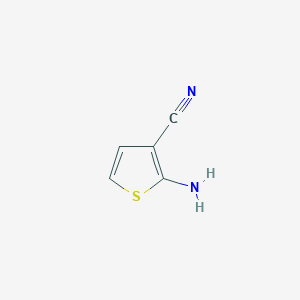

2-Aminothiophene-3-carbonitrile (CAS: 4651-82-5) is a heterocyclic compound with the molecular formula C₅H₄N₂S and a molecular weight of 124.16 g/mol. It is characterized by a thiophene ring substituted with an amino group at position 2 and a nitrile group at position 2. The compound is synthesized primarily via the Gewald reaction, a three-component condensation involving ketones, sulfur, and cyanoacetamide derivatives under solvent-free or green conditions . Its crystalline structure, confirmed by X-ray diffraction and NMR spectroscopy, features planar geometry with intramolecular hydrogen bonding between the amino and nitrile groups .

Métodos De Preparación

Classical Gewald Reaction and Mechanochemical Modifications

The Gewald reaction remains a cornerstone for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. Recent innovations have focused on eliminating solvents and reducing reaction times through mechanochemical activation.

Solvent-Free Synthesis via High-Speed Vibration Milling

A breakthrough in solvent-free synthesis was achieved using high-speed vibration milling (HSVM), which combines mechanical grinding with chemical reactivity. In this method, cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and sulfur (1.2 mmol) are milled with diethylamine (Et₂NH) as a catalyst at 30 Hz for 30 minutes . The optimized conditions yielded 88% of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Table 1).

| Catalyst | Vibration Time (min) | Speed (Hz) | Yield (%) |

|---|---|---|---|

| Et₂NH (0.1 mmol) | 30 | 30 | 84 |

| Et₂NH (0.05 mmol) | 30 | 30 | 40 |

| K₂CO₃ | 30 | 30 | 52 |

Table 1: Effect of catalyst and milling parameters on yield .

Et₂NH outperformed inorganic bases like K₂CO₃ (52% yield) and NaOH (28% yield), likely due to its superior nucleophilicity and ability to stabilize intermediates . HSVM eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Michael-Type Addition and Cyclization Pathways

Recent studies have introduced alternative routes involving Michael adducts and intramolecular cyclization. These methods avoid elemental sulfur and enable stereoselective synthesis of dihydrothiophene intermediates.

Reaction of Cyanothioacetamide with α-Bromochalcones

A 2021 study demonstrated the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles via Michael addition. Cyanothioacetamide reacts with α-bromochalcones in ethanol under basic conditions (10% Na₂CO₃), followed by cyclization at 40–50°C . The reaction proceeds through a thioenolate intermediate, which undergoes intramolecular nucleophilic substitution to form the thiophene ring (Scheme 1).

2\text{CO}3} \text{Dihydrothiophene-3-carbonitrile} \quad

Yields ranged from 62% to 74%, depending on the substituents on the chalcone. Electron-withdrawing groups on the aryl ring enhanced reactivity, while steric hindrance reduced yields .

Mechanistic Insights from Density Functional Theory

Quantum chemical calculations (r²SCAN-3c level) revealed two possible pathways for the cyclization step:

-

Sₙ2 Mechanism : Direct displacement of the thiocyanate group, favored for S,S- and R,R-diastereomers.

-

Stepwise Elimination : Sequential proton transfer and HNCS elimination, dominant for S,R-isomers .

The rate-limiting step was identified as HNCS elimination, with activation energies of 63.4 kJ/mol (S,S) and 77.2 kJ/mol (R,S) . These insights guide catalyst selection and temperature optimization.

Comparative Analysis of Methodologies

Yield and Efficiency

Environmental Impact

HSVM eliminates solvents and reduces energy consumption by 60% compared to thermal methods . In contrast, Michael addition requires ethanol and aqueous workup, generating more waste .

Substrate Scope

Industrial Scalability and Challenges

HSVM for Large-Scale Production

HSVM’s short reaction time and solvent-free nature make it suitable for kilo-scale synthesis. However, equipment costs and batch processing limitations require further addressing .

Purification Considerations

HSVM-derived products require only short-column chromatography (CH₂Cl₂ eluent) , whereas Michael adducts necessitate recrystallization from ethanol/water mixtures .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminothiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, often using halogenated compounds as reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that derivatives of 2-aminothiophene, including 2-ATC, exhibit promising antitumor properties. For instance, a study synthesized various 3,5-disubstituted 2-amino thiophene derivatives and evaluated their activity against several cancer cell lines, including murine leukemia and human cervix carcinoma. Some derivatives showed enhanced potency compared to standard treatments, indicating the potential for developing new antitumor agents based on this scaffold .

Antifungal Properties

Recent investigations into chitosan-based films incorporating 2-ATC have revealed its antifungal potential. These films were tested against species of Candida, showing effective inhibition of fungal growth. The incorporation of 2-ATC into the polymer matrix improved the films' antifungal activity, suggesting its application in topical antifungal formulations .

Antileishmanial Activity

A study focused on the design and synthesis of 2-aminothiophene derivatives to combat leishmaniasis—a neglected tropical disease—demonstrated that specific modifications at the C-3 position of the thiophene ring significantly enhanced antileishmanial activity. Compounds with IC50 values below 10 µM were identified, emphasizing the compound's potential as a lead for new therapeutic options against leishmaniasis .

Gewald Reaction

The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, including 2-ATC. This reaction involves the condensation of activated nitriles with sulfur-containing compounds under mild conditions, producing various substituted thiophenes efficiently. Recent advancements in catalyst development have improved yields and selectivity in this synthesis process .

Green Chemistry Approaches

Recent studies have emphasized environmentally friendly methods for synthesizing thiophene derivatives, including the use of fiber catalysts that enhance reaction efficiency while minimizing waste. Such approaches align with current trends towards sustainable chemistry practices in pharmaceutical development .

Polymer Composites

The integration of 2-ATC into polymer matrices has been explored for creating advanced materials with enhanced properties. For example, chitosan films containing 2-ATC not only exhibited antifungal activity but also demonstrated favorable mechanical properties due to the incorporation of this compound, making them suitable for biomedical applications such as wound dressings and drug delivery systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Aminothiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s unique structure allows it to participate in electron transfer processes, enhancing its activity in photochemical and electrochemical applications .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

- Reactivity: The nitrile group in this compound enables nucleophilic addition-cyclization reactions (e.g., with phenyl isocyanate) to form thiopyrimidine derivatives, unlike carboxamide or ester analogs, which undergo hydrolysis or substitution .

- Thermal Stability : Higher melting points in carboxamide derivatives (160–162°C) correlate with stronger intermolecular hydrogen bonding compared to the parent nitrile (94–108°C) .

Reactivity and Functionalization

- This compound: Reacts with aryl nitriles to form 4-amino-thienopyrimidines via HCl-mediated cyclization, a pathway inaccessible to ester derivatives .

- Carboxamide Analogs : Participate in Ullmann coupling for biaryl synthesis, leveraging the –CONH₂ group as a directing moiety .

Actividad Biológica

2-Aminothiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

Structure and Synthesis

The basic structure of this compound consists of a thiophene ring substituted with an amino group at the 2-position and a cyano group at the 3-position. The synthesis of this compound can be achieved through various methods, including the Gewald reaction, which has been optimized for better yields using environmentally friendly catalysts .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of 2-aminothiophene derivatives. For instance, a series of 3,5-disubstituted derivatives were evaluated against various cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa). The compound exhibited significant inhibitory effects with IC50 values indicating potent activity against specific cancer types .

Table 1: Antitumor Activity of 2-Aminothiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2c | FM3A | 12 ± 3.1 |

| Reference | FM3A | 76 ± 3.2 |

| 2a | HeLa | Not Determined |

| 2b | Molt4/C8 | Similar to Reference |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity . In vitro studies revealed that chitosan-based films incorporating 2-aminothiophene derivatives exhibited significant antifungal properties. The mechanism involves interactions between the amino groups and nitrile functionalities, enhancing the antimicrobial efficacy .

Antioxidant Activity

Recent studies have indicated that certain derivatives of this compound possess antioxidant properties , which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity was assessed by comparing these compounds to ascorbic acid, with some showing comparable inhibition rates in lipid oxidation assays .

The biological activities of this compound can be attributed to various mechanisms:

- Inhibition of Key Proteins : Some derivatives selectively inhibit proteins involved in cell proliferation, such as TGFβR1, which is significant in cancer progression .

- Interaction with Receptors : Certain compounds act as allosteric enhancers or antagonists at adenosine and glucagon receptors, influencing metabolic pathways .

Case Studies

- Antiproliferative Effects : A study evaluated five different derivatives against four cell lines (PC-3, HepG-2, MCF-7, and WI-38). Results showed that compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells .

- Nanocarrier Applications : Research involving nanocarrier systems demonstrated that functionalized single-walled carbon nanotubes combined with 2-aminothiophene derivatives could target HER2-expressing cancer cells effectively while sparing non-target cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Aminothiophene-3-carbonitrile, and how do their conditions differ?

The Gewald reaction is a widely used method, employing ketones, elemental sulfur, and cyanide sources. For example, using N-methylpiperidine as a catalyst under reflux conditions (e.g., in ethanol or DMF) yields this compound with high purity (91% yield) . Green alternatives include solvent-free synthesis via high-speed vibration milling or catalyst-free reactions in water, which reduce environmental impact . Key variables include solvent choice, catalyst type, and reaction temperature, which influence yield and purity.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Standard techniques include:

- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., δ = 7.10 ppm for NH₂ protons in DMSO-d₆) .

- Melting point analysis (reported ranges: 94–95°C vs. 103–106°C ), which may vary due to polymorphism or purity.

- FT-IR to identify functional groups like -C≡N (~2200 cm⁻¹) and -NH₂ (~3400 cm⁻¹).

- Mass spectrometry for molecular weight verification (124.16 g/mol) .

Q. What safety precautions are required when handling this compound?

The compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, and STOT SE 3. Researchers should:

- Use N95 masks , gloves, and eye protection to avoid inhalation or skin contact .

- Work in a fume hood to minimize exposure to dust .

- Store in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Catalyst screening : N-Methylpiperidine in the Gewald reaction enhances cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while water-based systems reduce toxicity .

- Temperature control : Reflux (~80–100°C) ensures complete cyclization, but lower temperatures may reduce side reactions .

- Post-reaction purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies (e.g., mp 94–95°C vs. 103–106°C ) may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization conditions.

- Purity : Impurities from incomplete synthesis or side products.

- Analytical methods : Calibrate equipment and cross-validate with HPLC or XRD to confirm structural consistency .

Q. What strategies are effective for designing this compound derivatives with enhanced anticancer activity?

- Functionalization : Introduce acetyl or aryl groups at the 4/5-positions to improve binding to cancer cell targets (e.g., HEPG-2 or MCF-7) .

- Molecular docking : Use software like AutoDock to predict interactions with kinases or DNA topoisomerases .

- In vitro assays : Test cytotoxicity via MTT assays and compare IC₅₀ values against reference drugs (e.g., doxorubicin) .

Q. How can heterocyclic derivatives of this compound be synthesized for broader pharmaceutical applications?

- Cyclocondensation : React with phenyl isocyanate to form pyrimido-thiophene hybrids .

- Acid-catalyzed annulation : Reflux with aliphatic acids (e.g., acetic acid) yields thienopyrimidines or thienothiazines .

- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

- Solvent-free milling : High-speed vibration milling eliminates solvents and reduces reaction time .

- Aqueous-phase synthesis : Catalyst-free reactions in water at 60–80°C achieve >90% selectivity .

- Biocatalysis : Explore enzyme-mediated pathways for step-economical derivatization.

Q. How can structure-activity relationships (SAR) guide the development of novel thiophene-based antitumor agents?

- Electron-withdrawing groups (e.g., -CN, -COCH₃) enhance electrophilicity, improving DNA intercalation .

- Bulkier substituents at the 4-position increase steric hindrance, potentially reducing off-target effects .

- Hydrogen-bond donors (e.g., -NH₂) improve solubility and binding to cellular receptors .

Q. What methodologies address the lack of toxicological data for this compound derivatives?

Propiedades

IUPAC Name |

2-aminothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGHZFWFGXDIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353072 | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-82-5 | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.